molecular formula C20H20N8O3S B11243405 1-[3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL]-4-(pyridine-3-sulfonyl)piperazine

1-[3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL]-4-(pyridine-3-sulfonyl)piperazine

Cat. No.: B11243405
M. Wt: 452.5 g/mol
InChI Key: HQVPUSCZCFWPMO-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL]-4-(pyridine-3-sulfonyl)piperazine is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties. The unique structure of this compound, which includes a triazolopyrimidine core and a piperazine ring, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL]-4-(pyridine-3-sulfonyl)piperazine typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system. Common reagents include hydrazine derivatives and aldehydes under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.

    Attachment of the Piperazine Ring: The piperazine ring is attached via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL]-4-(pyridine-3-sulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of bases.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-[3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL]-4-(pyridine-3-sulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL]-4-(pyridine-3-sulfonyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It may interfere with signaling pathways, leading to inhibition of cell proliferation, induction of apoptosis, or disruption of viral replication.

Comparison with Similar Compounds

Uniqueness: 1-[3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL]-4-(pyridine-3-sulfonyl)piperazine is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.

Properties

Molecular Formula

C20H20N8O3S

Molecular Weight

452.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-7-(4-pyridin-3-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine

InChI

InChI=1S/C20H20N8O3S/c1-31-16-6-4-15(5-7-16)28-20-18(24-25-28)19(22-14-23-20)26-9-11-27(12-10-26)32(29,30)17-3-2-8-21-13-17/h2-8,13-14H,9-12H2,1H3

InChI Key

HQVPUSCZCFWPMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CN=CC=C5)N=N2

Origin of Product

United States

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